ethyl (Z)-3-pentenoate

Atmospheric Chemistry Environmental Fate OH Radical Reactivity

Ethyl (Z)-3-pentenoate (CAS 27829-70-5), also known as ethyl cis-3-pentenoate, is a β,γ-unsaturated carboxylic acid ester with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol. The (Z)-configuration places the ethyl substituent and the carbonyl oxygen on the same side of the double bond, a defining stereochemical feature that influences both its reactivity in downstream transformations and its interaction with biological and environmental systems.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
Cat. No. B12837561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (Z)-3-pentenoate
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CC=CC
InChIInChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h3,5H,4,6H2,1-2H3/b5-3-
InChIKeyUMLQAWUDAFCGGS-HYXAFXHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (Z)-3-Pentenoate: A Stereochemically Pure β,γ-Unsaturated Ester for Synthesis and Atmospheric Research


Ethyl (Z)-3-pentenoate (CAS 27829-70-5), also known as ethyl cis-3-pentenoate, is a β,γ-unsaturated carboxylic acid ester with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . The (Z)-configuration places the ethyl substituent and the carbonyl oxygen on the same side of the double bond, a defining stereochemical feature that influences both its reactivity in downstream transformations and its interaction with biological and environmental systems . Unlike its fully saturated analog, ethyl pentanoate, or positional isomers such as ethyl 4-pentenoate, the β,γ-unsaturation in the (Z)-configuration creates a distinct electrophilic profile and a non-conjugated double bond that is critical for specific synthetic and mechanistic applications.

Why Ethyl (Z)-3-Pentenoate Cannot Be Replaced by Other Pentenoate Esters


Generic substitution with the more common ethyl (E)-3-pentenoate, or with positional isomers like ethyl 4-pentenoate, introduces significant performance and regulatory risks. The (Z)-configuration is not a trivial geometric difference; it fundamentally alters atmospheric oxidation half-lives, thermodynamic stability, and synthetic reactivity . For instance, nickel-catalyzed isomerization of ethyl 4-pentenoate yields a mixture of geometric isomers, demonstrating that the (Z)-form is a distinct synthetic target, not an interchangeable commodity . Furthermore, ethyl (Z)-3-pentenoate lacks FEMA GRAS or JECFA approval for flavor use, a stark contrast to related esters like ethyl pentanoate and ethyl 2-methyl-3-pentenoate, which are widely accepted flavor ingredients . This regulatory gap means that procurement for food-grade applications requires precise identity, not a substitute.

Quantitative Evidence for Differentiating Ethyl (Z)-3-Pentenoate from Analogs


Atmospheric Oxidation Half-Life: Ethyl (Z)-3-Pentenoate Is More Persistent Than the (E)-Isomer

The reaction with tropospheric hydroxyl (OH) radicals dictates atmospheric lifetime. The (Z)-isomer reacts measurably slower than the (E)-isomer, leading to a longer half-life and distinct environmental partitioning behavior .

Atmospheric Chemistry Environmental Fate OH Radical Reactivity

Thermodynamic Instability Drives Selective Isomerization Chemistry: Z-3-Pentenoate Is a Kinetic Trap

At thermodynamic equilibrium, pentenoate ester mixtures are dominated by the trans-2-pentenoate, with less than 3% of the 4-pentenoate present . This implies that pure ethyl (Z)-3-pentenoate is a kinetically trapped, non-equilibrium species, making it a highly specific starting material for stereoselective transformations where the (Z)-olefin geometry must be preserved.

Isomerization Catalysis Thermodynamic Equilibrium Synthetic Methodology

Regulatory Status for Flavor Use: A Decisive Procurement Filter

Ethyl (Z)-3-pentenoate is explicitly designated as 'information only not used for fragrances or flavors' and holds no FEMA number or JECFA approval . In contrast, the saturated analog, ethyl pentanoate, is FEMA 2462 and JECFA 30, widely approved for food use . Similarly, the structurally related ethyl 2-methyl-3-pentenoate (Cherry Pentenoate) is FEMA 3456 and used commercially in fruit flavor formulations .

Flavor Regulation FEMA GRAS Food Additive Safety

Stereochemical Integrity in Synthesis: The (Z)-Configuration Enables Distinct Deprotonation Outcomes

The stereochemistry of the double bond dictates the regiochemical outcome of deprotonation. Work by Krebs (1981) demonstrated that deprotonation of ethyl (E)-2-alkenoates yields the double-bond-migrated (3Z)-isomers as major products, whereas deprotonation and reprotonation of ethyl (Z)-2-pentenoate gives the (3E)-isomer exclusively . This highlights that the (Z)-configuration is not passive but actively directs reaction pathways, making ethyl (Z)-3-pentenoate a distinct synthetic intermediate that cannot be mimicked by its (E) counterpart.

Synthetic Methodology Stereochemistry Deprotonation

Octanol-Water Partition Coefficient: Slightly Higher Lipophilicity vs. Saturated Analog

The predicted LogP (octanol-water) for ethyl (Z)-3-pentenoate is 2.06 to 2.12 , which is marginally higher than the experimental LogP for ethyl pentanoate (1.86 ). The unsaturated bond contributes to slightly increased lipophilicity, which influences membrane permeability and environmental partitioning.

Physicochemical Properties LogP ADME

Hydrolysis Susceptibility: Enhanced Stability of the β,γ-Unsaturated Ester vs. α,β-Unsaturated Isomers

The β,γ-unsaturation in ethyl (Z)-3-pentenoate places the double bond unconjugated with the carbonyl group, rendering it less susceptible to both acid- and base-catalyzed hydrolysis compared to α,β-unsaturated esters like ethyl trans-2-pentenoate. This is a class-level inference based on well-established physical organic principles, where conjugation increases the electrophilicity of the carbonyl carbon . While no direct head-to-head kinetic data for these specific esters were identified, the structural difference is axiomatic: the (Z)-3-pentenoate ester can withstand hydrolytic conditions that would degrade a 2-pentenoate isomer.

Chemical Stability Hydrolysis Ester Reactivity

Definitive Application Scenarios for Ethyl (Z)-3-Pentenoate


Stereospecific Synthesis of β,γ-Unsaturated Building Blocks

Ethyl (Z)-3-pentenoate serves as a critical starting material in synthetic sequences where the (Z)-olefin geometry must be preserved for downstream reactions such as stereospecific cycloadditions, enolate alkylations, or sigmatropic rearrangements. The deprotonation studies by Krebs (1981) demonstrate that the stereochemical outcome is dictated by the starting geometry, making the pure (Z)-isomer essential for achieving exclusive product formation . Substituting with an (E)-isomer or a mixture would yield a different major product, compromising the synthetic strategy.

Atmospheric Chemistry and Environmental Fate Modeling

The precise OH radical rate constant (58.5 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) and the resulting atmospheric half-life difference from the (E)-isomer make ethyl (Z)-3-pentenoate a valuable reference compound for environmental fate studies . Modelers requiring an unsaturated ester with a specific persistence profile can use this compound to calibrate or validate structure-activity relationships for volatile organic compounds.

Isomerization and Catalyst Development Studies

The thermodynamic instability of ethyl (Z)-3-pentenoate, as evidenced by its near-absence in equilibrium mixtures dominated by trans-2-pentenoate, makes it an ideal substrate for investigating kinetic resolution, catalytic isomerization, and stereochemical memory effects . Its unique position in the isomeric landscape provides a well-defined starting point for mechanistic studies in organometallic chemistry and zeolite catalysis.

Non-Food Fragrance Intermediate and Research Standard

Given its explicit exclusion from flavor and fragrance use (FEMA/JECFA N/A), ethyl (Z)-3-pentenoate is best utilized as a research-grade standard for analytical method development, such as GC retention index databases, or as a synthetic intermediate in the production of non-food aroma chemicals and polymer additives . Its well-characterized physicochemical profile (LogP, boiling point, vapor pressure) supports its use as a calibration standard in chromatographic systems.

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